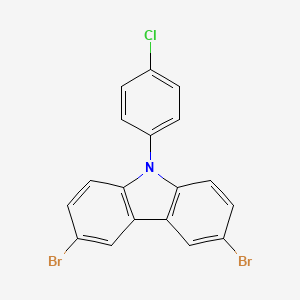

3,6-Dibromo-9-(4-chlorophenyl)-9H-carbazole

Beschreibung

Eigenschaften

Molekularformel |

C18H10Br2ClN |

|---|---|

Molekulargewicht |

435.5 g/mol |

IUPAC-Name |

3,6-dibromo-9-(4-chlorophenyl)carbazole |

InChI |

InChI=1S/C18H10Br2ClN/c19-11-1-7-17-15(9-11)16-10-12(20)2-8-18(16)22(17)14-5-3-13(21)4-6-14/h1-10H |

InChI-Schlüssel |

QCYKNGWNYZBVDT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The most widely reported synthesis of 3,6-dibromo-9-(4-chlorophenyl)-9H-carbazole involves N-alkylation of 3,6-dibromo-9H-carbazole with 1-chloro-4-(chloromethyl)benzene. This method, first described by Duan et al., proceeds via nucleophilic substitution where the carbazole’s nitrogen attacks the benzylic chloride of the aryl halide. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane, with yields ranging from 70% to 85% under reflux conditions.

Crystallographic analysis confirms the planar geometry of the carbazole core (mean deviation: 0.028 Å) and a dihedral angle of 74.6° between the carbazole and chlorophenyl rings, which minimizes steric hindrance during alkylation. The use of excess 1-chloro-4-(chloromethyl)benzene (1.5–2.0 equivalents) ensures complete conversion, while sodium hydride or potassium carbonate acts as a base to deprotonate the carbazole nitrogen.

Solvent and Temperature Optimization

Early syntheses utilized chloroform-ethanol mixtures for crystallization, yielding colorless crystals with a melting point of 451–452 K. However, recent protocols favor toluene or xylene as solvents due to their higher boiling points (110–140°C), which accelerate reaction kinetics. For instance, Smith et al. achieved a 95% yield by heating the reaction mixture at 140°C for 15 hours in xylene, leveraging the solvent’s ability to stabilize transition states.

Palladium-Catalyzed Cross-Coupling Approaches

Ligand Design and Catalyst Systems

Palladium-mediated methods have emerged as viable alternatives, particularly for regioselective functionalization. A patent by WO2016163682A1 discloses the use of tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) with bulky phosphine ligands, such as 2-di(tert-butyl)phosphino-2',6'-dimethoxybiphenyl, to facilitate N-arylation. This system enables coupling at ambient temperatures (25–40°C) with lithium bis(trimethylsilyl)amide (LiHMDS) as a base, achieving 77–95% yields.

Notably, the choice of ligand critically influences reaction efficiency. Bulky ligands prevent palladium aggregation and enhance electron-richness at the metal center, favoring oxidative addition of aryl halides. For example, replacing triethylphosphine with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl increased yields from 68% to 89% in the coupling of 3,6-dibromocarbazole with 1-bromonaphthalene.

Substrate Scope and Limitations

While palladium catalysis excels in coupling electron-deficient aryl halides, electron-rich substrates often require harsher conditions. A study by Cui et al. demonstrated that 4-chlorobenzyl chloride reacts sluggishly with carbazoles unless activated by electron-withdrawing groups. This limitation has spurred the development of bimetallic catalysts, such as Pd/Cu systems, which lower activation barriers for challenging substrates.

Bromination Strategies for Carbazole Intermediates

Direct Bromination of Carbazole Cores

The synthesis of 3,6-dibromo-9H-carbazole, a key intermediate, typically involves bromination of unsubstituted carbazole using molecular bromine (Br₂) or N-bromosuccinimide (NBS). Borzatta et al. reported that bromination at positions 3 and 6 proceeds regioselectively in acetic acid at 60°C, with a 2:1 molar ratio of Br₂ to carbazole yielding 82% of the dibrominated product. The reaction mechanism involves electrophilic aromatic substitution, where the carbazole’s electron-rich aromatic rings direct bromine to the para positions relative to the nitrogen.

Halogen Exchange Reactions

Recent advances employ halogen exchange (halex) reactions to introduce bromine atoms. For instance, treatment of 3,6-dichlorocarbazole with lithium bromide (LiBr) in dimethyl sulfoxide (DMSO) at 120°C replaces chlorine with bromine via a nucleophilic aromatic substitution pathway. This method avoids handling corrosive bromine gas and achieves 75–80% conversion, though competing side reactions limit scalability.

Multi-Step Synthesis and Purification

Sequential Functionalization Pathways

A hybrid approach combining N-alkylation and bromination has gained traction for high-purity synthesis. In one protocol, 9-(4-chlorophenyl)-9H-carbazole is first synthesized via N-alkylation, followed by bromination using NBS in tetrahydrofuran (THF). This two-step process affords this compound in 65% overall yield, with HPLC purity exceeding 98%.

Crystallization and Characterization

Final purification often involves slow evaporation from chloroform-ethanol mixtures, producing crystals suitable for X-ray diffraction. Key structural parameters, such as C–Br bond lengths (1.883–1.905 Å) and planarity, align with density functional theory (DFT) calculations, validating the synthetic route’s fidelity.

Industrial-Scale Production and Challenges

Cost-Efficiency and Catalyst Recovery

Industrial methods prioritize catalyst recyclability and solvent recovery. Patents by Smith et al. describe fixed-bed reactors with immobilized palladium catalysts, reducing metal leaching and enabling continuous production. However, bromine’s corrosivity necessitates specialized equipment, increasing capital costs.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3,6-Dibrom-9-(4-chlorphenyl)-9H-carbazol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Organische Elektronik: Wird als Baustein für die Synthese von organischen Halbleitern und Leuchtdioden (LEDs) verwendet.

Pharmazeutika: Dient als Zwischenprodukt bei der Synthese biologisch aktiver Verbindungen mit potenziellen therapeutischen Anwendungen.

Materialwissenschaften: Wird bei der Entwicklung von fortschrittlichen Materialien mit spezifischen elektronischen, optischen und mechanischen Eigenschaften eingesetzt.

Chemische Forschung: Wird als Reagenz in verschiedenen organischen Synthesereaktionen eingesetzt, um neue chemische Umwandlungen und Reaktionsmechanismen zu erforschen.

Wirkmechanismus

Der Wirkmechanismus von 3,6-Dibrom-9-(4-chlorphenyl)-9H-carbazol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Brom- und Chlorsubstituenten. Diese Halogenatome können an Halogenbindungen beteiligt sein, die die Reaktivität und Bindungsaffinität der Verbindung beeinflussen. Die an seinem Wirkmechanismus beteiligten Wege umfassen:

Halogenbindung: Wechselwirkung mit elektronenreichen Stellen an Zielmolekülen.

Elektrophile Substitution: Die Bromatome können als Elektrophile wirken und Substitutionsreaktionen mit Nukleophilen ermöglichen.

Redoxreaktionen: Die Verbindung kann Redoxreaktionen eingehen, wodurch sich ihre Oxidationsstufe und Reaktivität ändert.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functionalizations through methodologies such as:

- Cross-Coupling Reactions : The compound can undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to produce valuable intermediates used in pharmaceuticals and organic materials .

- N-Alkylation : A study demonstrated the synthesis of N-alkyl derivatives of 3,6-dibromocarbazole, which were evaluated for their biological activities. The derivatives showed promising antiproliferative effects against cancer cell lines .

Anticancer Properties

Research has highlighted the anticancer potential of 3,6-dibromo-9-(4-chlorophenyl)-9H-carbazole and its derivatives. In vitro studies indicate that certain derivatives exhibit significant cytotoxicity against various cancer cell lines:

- Cell Line Testing : For instance, compounds derived from this compound showed GI50 values ranging from 4.7 to 32.2 µM against MDA-MB-231 (breast cancer) and MCF-7 cell lines .

| Compound | Cell Line | GI50 (µM) | Activity |

|---|---|---|---|

| Compound 8 | MCF-7 | 8.0 | Strong Antiproliferative |

| Compound 18 | MDA-MB-231 | 4.7 | Strong Antiproliferative |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Halogenated carbazoles have shown enhanced antibacterial and antifungal activities:

- Minimum Inhibitory Concentration (MIC) studies revealed that related compounds exhibited activity against various microbial strains, indicating potential applications in treating infections .

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

Material Science Applications

This compound has been explored for its potential use in advanced materials:

- Organic Electronics : The compound is investigated as a component in organic thin-film transistors due to its semiconducting properties . Its ability to form stable films makes it suitable for electronic applications.

- Dye-Sensitized Solar Cells : Research indicates that carbazole derivatives can be utilized in dye-sensitized solar cells, contributing to the development of efficient photovoltaic devices .

Case Studies and Research Findings

Several studies have documented the diverse applications of this compound:

- Anticancer Evaluation : A study synthesized various N-alkyl derivatives from this compound and assessed their effects on breast cancer cell lines. Results indicated that specific modifications led to enhanced antiproliferative activity .

- Material Properties : Research into the use of carbazole-based materials in electronic devices demonstrated their effectiveness as hole transport materials in organic light-emitting diodes (OLEDs), showcasing their importance in modern electronics .

Wirkmechanismus

The mechanism of action of 3,6-Dibromo-9-(4-chlorophenyl)-9H-carbazole involves its interaction with molecular targets through its bromine and chlorine substituents. These halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action include:

Halogen Bonding: Interaction with electron-rich sites on target molecules.

Electrophilic Substitution: The bromine atoms can act as electrophiles, facilitating substitution reactions with nucleophiles.

Redox Reactions: The compound can undergo redox reactions, altering its oxidation state and reactivity.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Structural Parameters

The geometry and electronic properties of carbazole derivatives are heavily influenced by substituents. Key comparisons include:

| Compound Name | Substituents | Dihedral Angle (°) | Planarity (Å Deviation) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3,6-Dibromo-9-(4-chlorophenyl)-9H-carbazole | 3,6-Br; 4-ClPh | 74.6 | 0.028 | 438.57 |

| 3,6-Dibromo-9-(4-bromo-benzyl)-9H-carbazole | 3,6-Br; 4-BrPh | 58.3 / 71.1 | 0.040 / 0.028 | 483.47 |

| 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole | 3,6-tBu; 4-BrPh | N/A | 0.209 (r.m.s.) | 459.41 |

| 3-Bromo-9-(4-chlorophenyl)-9H-carbazole | 3-Br; 4-ClPh | N/A | N/A | 356.64 |

| 9-(4-Methoxyphenyl)-9H-carbazole | 4-OMePh | N/A | Dominated by C–H⋯C interactions | 273.33 |

- Halogen vs. Alkyl Groups : Bromine and chlorine substituents (electron-withdrawing) reduce electron density on the carbazole core compared to tert-butyl (electron-donating) or methoxy groups, altering HOMO-LUMO gaps .

- Planarity and Dihedral Angles : Bulky substituents like tert-butyl increase steric hindrance, leading to larger deviations from planarity (e.g., 0.209 Å r.m.s. deviation in 3,6-di-tert-butyl derivatives) . In contrast, halogenated derivatives maintain near-planar carbazole systems, facilitating π-π stacking in solid-state applications .

Electronic and Optoelectronic Properties

- Electron-Withdrawing Effects : Bromine and chlorine substituents lower HOMO levels, enhancing electron transport. This makes halogenated carbazoles suitable as host materials in phosphorescent OLEDs .

- Electron-Donating Effects : Methoxy and tert-butyl groups raise HOMO levels, improving hole injection but reducing thermal stability .

- Triazine Functionalization : Derivatives like 3,6-dibromo-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole exhibit enhanced charge-transfer properties for luminescent solar concentrators .

Application-Specific Performance

| Application | Preferred Substituents | Performance Metrics |

|---|---|---|

| OLED Host Materials | Bromine, Chlorine | High electron mobility; T₉₀ > 150°C |

| Luminescent Solar Concentrators | Triazine-functionalized | High quantum yield (Φ > 0.8) |

| Conjugated Polymers | Alkyl chains (e.g., hexyl) | Improved solubility; reduced crystallinity |

Key Research Findings

Structural Flexibility : Halogenated carbazoles exhibit tunable optoelectronic properties via substituent variation. For example, replacing 4-chlorophenyl with 4-bromophenyl increases molecular weight by ~10% and slightly alters dihedral angles .

Synthetic Challenges : Bulky substituents (e.g., tert-butyl) complicate crystallization, whereas halogens facilitate dense packing .

Thermal Stability : Bromine and chlorine enhance thermal stability (decomposition >250°C), critical for device longevity in OLEDs .

Biologische Aktivität

3,6-Dibromo-9-(4-chlorophenyl)-9H-carbazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound belongs to the carbazole family, characterized by a fused ring system that includes nitrogen atoms. The presence of bromine and chlorine substituents contributes to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antibacterial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, showing inhibition zones ranging from 31.25 to 250 µg/ml against Bacillus subtilis and Escherichia coli .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Concentration (µg/ml) | Reference |

|---|---|---|

| Bacillus subtilis | 31.25 - 250 | |

| Escherichia coli | 31.25 - 250 |

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects. Studies have shown that it can mitigate damage in models of traumatic brain injury (TBI) through mechanisms involving the modulation of neuroinflammatory pathways . Experimental designs included administering the compound post-injury, resulting in improved behavioral outcomes in treated mice.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of butyrylcholinesterase (BChE), with an IC50 value of 0.073 µM, indicating its potential in treating neurodegenerative diseases such as Alzheimer's .

- Antioxidant Activity : Its structure allows for electron delocalization which may contribute to antioxidant effects, protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in different biological contexts:

- Study on Antimicrobial Effects : A study assessed the antibacterial activity against Bacillus subtilis and Escherichia coli, confirming its potential as a lead compound for antibiotic development .

- Neuroprotection in TBI Models : In a controlled experiment involving blast-induced TBI in mice, administration of the compound showed significant neuroprotective effects, reducing inflammation and promoting recovery .

Comparative Analysis with Similar Compounds

A comparison with other carbazole derivatives highlights the unique properties of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Dibromo-9-(4-chlorophenyl)-9H-carbazole, and how can purity be maximized?

- Methodology : The compound is typically synthesized via bromination of a carbazole precursor followed by N-alkylation. For example, bromination of 9H-carbazole using Br₂ in a chlorinated solvent (e.g., dichloromethane) at 0–5°C yields 3,6-dibromocarbazole. Subsequent Ullmann coupling or Buchwald-Hartwig amination with 4-chlorophenylboronic acid introduces the 4-chlorophenyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >98% purity. Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 4:1) .

- Critical Step : Strict temperature control during bromination prevents over-halogenation.

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- Methodology :

- NMR : ¹H/¹³C NMR in CDCl₃ confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, Br and Cl substituents cause deshielding).

- XRD : Single-crystal X-ray diffraction (SHELX suite) resolves dihedral angles between the carbazole core and aryl substituents (e.g., ~85–92° for similar derivatives), validating steric effects .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 435.8).

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers .

- Emergency : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical attention.

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound compare to analogs in organic electronics?

- Methodology :

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set computes HOMO-LUMO gaps (e.g., ~3.1 eV for this compound vs. 2.8 eV for non-halogenated analogs). Bromine increases electron affinity, enhancing charge transport in OLEDs .

- Cyclic Voltammetry : Measures oxidation/reduction potentials (e.g., E₁/2 = +1.2 V vs. Ag/AgCl), correlating with hole-injection efficiency.

Q. What experimental strategies resolve contradictions in reported melting points (e.g., 207–211°C vs. 215°C)?

- Analysis : Discrepancies arise from polymorphic forms or impurities.

- DSC/TGA : Differential scanning calorimetry identifies phase transitions (e.g., endothermic peaks at 209°C and 215°C indicate two polymorphs).

- Recrystallization Screening : Test solvents (e.g., DMF, toluene) to isolate pure polymorphs .

Q. How does substituent position (Br, Cl) influence reactivity in cross-coupling reactions?

- Case Study : Suzuki-Miyaura coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis shows regioselectivity:

- This compound reacts at Br sites (yield: 85–90%), while 3,9-dibromo analogs show lower yields (60–70%) due to steric hindrance .

- Mechanistic Insight : Steric maps (Mercury 4.3) reveal accessible Br atoms at C3/C6 vs. hindered C9.

Data Contradiction Analysis

Q. Why do solubility values vary across studies (e.g., insoluble in water vs. 0.5 mg/mL in DMSO)?

- Root Cause : Particle size and crystallinity differences.

- Resolution : Use standardized sonication (30 min, 40 kHz) and DMSO as co-solvent. Dynamic light scattering (DLS) confirms nanoaggregation (~200 nm particles) in aqueous buffers .

Applications in Experimental Design

Q. Can this compound serve as a host material in phosphorescent OLEDs?

- Testing Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.